molecular formula C9H8N2O2 B11912087 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B11912087
M. Wt: 176.17 g/mol
InChI Key: ZRPIBVVYIJSZOZ-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methoxy group at position 5 and a formyl group at position 3 (Fig. 1). This structure combines aromaticity with reactive aldehyde and methoxy functionalities, enabling diverse synthetic modifications and biological interactions. The methoxy group, an electron-donating substituent, influences electronic distribution, solubility, and intermolecular interactions, distinguishing it from analogs with electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) .

Synthetic routes for related imidazo[1,2-a]pyridine-3-carbaldehydes often involve transition metal-catalyzed reactions, such as Cu(II)-mediated dehydrogenative aminooxygenation (Scheme 59, ), or condensation reactions like Claisen-Schmidt (e.g., synthesis of chalcone derivatives from 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde ).

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-9-4-2-3-8-10-5-7(6-12)11(8)9/h2-6H,1H3

InChI Key

ZRPIBVVYIJSZOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(N21)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation between 2-aminopyridines and α-haloketones or aldehydes. For 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, 2-amino-5-methoxypyridine serves as the primary starting material due to its pre-installed methoxy group at position 5. The aldehyde moiety at position 3 is introduced either through direct cyclization with aldehyde-containing reagents or post-synthetic modifications.

A representative protocol involves refluxing 2-amino-5-methoxypyridine with a bromoacetylaldehyde derivative in ethanol, followed by NaHCO₃-mediated cyclization. For example:

Key conditions :

  • Solvent: Absolute ethanol

  • Temperature: Reflux (~78°C)

  • Catalyst: None required (base-mediated)

  • Yield: ~41–52% after purification

Optimization and Challenges

The reaction’s efficiency hinges on the electronic effects of the methoxy group, which enhances the nucleophilicity of the pyridine nitrogen. However, competing side reactions, such as over-oxidation of the aldehyde or demethylation of the methoxy group, necessitate careful control of reaction time and temperature.

Ritter-Type Reactions Catalyzed by Bi(OTf)₃ and p-TsOH

Intermolecular Cyclization Strategy

Recent advances in imidazo[1,5-a]pyridine synthesis via Ritter-type reactions offer transferable insights for the [1,2-a] analog. In this approach, Bi(OTf)₃ and p-TsOH·H₂O catalyze the coupling of 2-amino-5-methoxypyridine with acetonitrile or aldehydes under heated conditions.

General procedure :

  • Dissolve 2-amino-5-methoxypyridine in dichloroethane (DCE).

  • Add Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).

  • Introduce acetonitrile (15 equiv) and heat at 150°C for 12–24 hours.

  • Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography.

Outcomes :

  • Yield: 60–75% (estimated for analogous reactions)

  • Selectivity: High regioselectivity for the 3-carbaldehyde position due to electronic directing effects.

Role of Catalysts

Bi(OTf)₃ activates the nitrile group, facilitating nucleophilic attack by the pyridine amine, while p-TsOH·H₂O promotes protonation and cyclization. This dual-catalyst system avoids the need for harsh acidic conditions, preserving the aldehyde functionality.

Phosphorous Acid-Mediated Cyclization in Polyphosphoric Acid (PPA)

Electrophilic Activation of Nitroalkanes

A novel method employs nitroalkanes as electrophiles in PPA medium, where phosphorous acid enhances the electrophilicity of the nitro group. While originally developed for imidazo[1,5-a]pyridines, this method adapts to [1,2-a] systems by modifying the substitution pattern.

Synthetic route :

  • Mix 2-amino-5-methoxypyridine with nitroethane in PPA.

  • Heat at 120°C for 6–8 hours.

  • Hydrolyze the nitro group to an aldehyde via acidic workup.

  • Purify by recrystallization or chromatography.

Advantages :

  • Tolerance for electron-withdrawing groups (e.g., methoxy).

  • Single-step introduction of the aldehyde via nitro group reduction.

Limitations :

  • Moderate yields (~40–50%) due to competing side reactions.

  • Requires strict control of hydrolysis conditions to prevent over-oxidation.

Comparative Analysis of Methods

Method Catalyst System Temperature Yield Key Advantages
CyclocondensationBase (NaHCO₃)78°C41–52%Simplicity, no specialized catalysts
Ritter-TypeBi(OTf)₃/p-TsOH150°C60–75%High regioselectivity, mild workup
PPA-MediatedPhosphorous acid/PPA120°C40–50%Direct aldehyde introduction, scalability

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

This reaction is critical for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]pyridine scaffold. The process involves:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Conditions : 80°C for 5 hours in DMF, followed by neutralization with NaHCO₃ .

Example :

Starting MaterialProductYieldConditions
2-Phenylimidazo[1,2-a]pyridine2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde71%80°C, 5 hours, DMF/POCl₃

Key mechanistic insights include the formation of a reactive Vilsmeier-Haack complex, which facilitates electrophilic substitution at the 3-position .

Claisen-Schmidt Condensation

The aldehyde group undergoes condensation with ketones to form α,β-unsaturated carbonyl derivatives.

Reaction Pathway :

  • Base-mediated deprotonation of the ketone.

  • Nucleophilic attack on the aldehyde carbon.

  • Elimination of water to form the enone .

Example with Acetophenone Derivatives :

Aldehyde ComponentKetone Component (R)ProductYield
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde4-Chlorophenyl3-(4-Chlorophenyl)propenone derivative85%
Same3,4-Dimethoxyphenyl3-(3,4-Dimethoxyphenyl)propenone78%

Products exhibit trans-configuration (J = 15.4–15.8 Hz) .

Selenylation Reactions

Selenium electrophiles react with the imidazo[1,2-a]pyridine core under mild conditions.

Conditions :

  • Catalyst : Iodine or KOH.

  • Solvent : Ethanol/water mixture at 25°C .

Example :

SubstrateSelenylating AgentProductYield
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydep-Tolylselenyl chloride2-(p-Tolylselanyl)imidazo[1,2-a]pyridine-3-carbaldehyde72%

Products confirmed via ¹H/¹³C NMR and LC-MS .

Nucleophilic Additions

The aldehyde group participates in nucleophilic additions with amines and hydrazines.

Reaction with Hydrazines :

  • Forms hydrazones, which are precursors for heterocyclic scaffolds.

  • Conditions : Ethanol, reflux (3–5 hours) .

Example :

NucleophileProductApplication
Hydrazine hydrate3-Hydrazonomethylimidazo[1,2-a]pyridineAntifungal agent development

Copper-Catalyzed Domino A³-Coupling

A three-component reaction for synthesizing propargylamine derivatives.

Conditions :

  • Catalyst : Cu(OAc)₂ (10 mol%).

  • Solvent : Ethanol, 50°C .

Example :

Aldehyde ComponentAlkyne ComponentAmine ComponentProductYield
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehydeEthyl propiolatePiperidineEthyl 3-(piperidin-1-yl)propargylate68%

Reductive Amination

The aldehyde reacts with amines under reducing conditions to form secondary amines.

Conditions :

  • Reductant : Sodium cyanoborohydride (NaBH₃CN).

  • Solvent : Methanol, pH 4–5 .

Example :

AmineProductBiological Activity
Adamantan-1-amine3-(Adamantan-1-yl)methylimidazo[1,2-a]pyridineCholinesterase inhibition

Suzuki-Miyaura Cross-Coupling

The methoxy group can be replaced via palladium-catalyzed coupling.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃, DMF/H₂O (3:1), 100°C .

Example :

Boronic AcidProductYield
4-Biphenylboronic acid5-Biphenylylimidazo[1,2-a]pyridine-3-carbaldehyde63%

Key Mechanistic Insights

  • Electrophilic Substitution : The 3-position is highly reactive due to electron-deficient aromatic systems .

  • Steric Effects : Methoxy groups at the 5-position hinder nucleophilic attack at adjacent positions .

  • Tautomerization : Enol-keto tautomerism observed in propenone derivatives influences biological activity .

For further synthetic optimization, see comparative reaction efficiencies in Table 1:

Table 1 : Comparative Efficiency of Key Reactions

Reaction TypeTypical Yield RangeOptimal Catalyst
Vilsmeier-Haack formylation70–85%POCl₃/DMF
Claisen-Schmidt condensation60–95%KOH
Selenylation65–75%I₂
Domino A³-coupling60–75%Cu(OAc)₂

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit notable antimicrobial properties. These compounds have been shown to possess activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis (TB) .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been documented. These compounds can modulate inflammatory pathways and may serve as therapeutic agents for conditions characterized by chronic inflammation. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes .

Neuropharmacological Effects

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic neurotransmission, thereby improving cognitive function .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is critical in understanding its biological efficacy. Modifications at various positions on the imidazo[1,2-a]pyridine ring can enhance or diminish its pharmacological properties. For example:

Modification Effect Reference
Methoxy group at position 5Increases lipophilicity and bioavailability
Substituents at position 3Alters binding affinity to target enzymes
Variations in the aldehyde groupModifies reactivity and biological activity

Antitubercular Activity

In a study evaluating the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, compounds with modifications similar to those found in 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.03 to 5.0 μM .

Neuroprotective Effects

A recent investigation into the neuroprotective effects of imidazo[1,2-a]pyridine derivatives revealed that 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde could significantly reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -F) enhance urea enzyme inhibition by strengthening hydrogen bonding and π-π stacking with target proteins. For example, 6-fluoro and 6-nitro analogs exhibit IC₅₀ values of 5.68–10.45 μM, outperforming the standard thiourea drug (IC₅₀ = 21.0 μM) .
  • Electron-donating groups (e.g., -OCH₃) may reduce inhibitory potency but improve pharmacokinetic properties like solubility and metabolic stability. The 5-methoxy derivative’s activity remains underexplored in the provided evidence, though its structural analogs suggest moderate efficacy .

Physicochemical Properties

Table 2 compares physicochemical parameters:

Compound Molecular Weight logP Density (g/cm³) PSA (Ų) Water Solubility (Predicted) Reference
5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde 218.23 ~2.8 ~1.19 ~34.4 Moderate
2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde 222.24 2.81 1.19 34.37 Low
7-Methyl-2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde 236.27 3.12 N/A N/A Low
  • Lipophilicity (logP): The 5-methoxy derivative’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Polar Surface Area (PSA) : Similar PSA values (~34 Ų) across derivatives reflect comparable hydrogen-bonding capacity, critical for target engagement .

Tables and Figures

  • Table 1 : Substituent effects on bioactivity and physicochemical properties.
  • Table 2 : Comparative physicochemical parameters of selected derivatives.

Biological Activity

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by the following properties:

Property Value
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Canonical SMILES COC1=CC=CC2=NC=C(N21)C=O

Antimicrobial Properties

Research indicates that 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents. The compound's mechanism involves forming covalent bonds with nucleophilic sites on microbial biomolecules, potentially disrupting their function and viability.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, a related study focused on imidazo[1,2-a]pyridine derivatives found that modifications to the structure could enhance anticancer activity against specific cancer types. The findings suggest that the presence of the methoxy and formyl groups plays a crucial role in enhancing biological activity .

Case Study 1: Antituberculosis Activity

A notable case study involved the design and synthesis of imidazo[1,2-a]pyridine derivatives for their anti-tuberculosis (TB) properties. Compounds derived from this family showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. Specifically, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM against resistant strains, demonstrating superior efficacy compared to traditional TB drugs like isoniazid .

Case Study 2: Structure-Activity Relationship (SAR)

Another important aspect of research on this compound includes SAR studies that identify how structural modifications can affect biological activity. For instance, altering substituents on the imidazopyridine ring significantly impacted both antimicrobial and anticancer activities. Compounds with specific functional groups at designated positions showed enhanced potency, underscoring the importance of molecular structure in drug design .

The biological activity of 5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is attributed to its ability to interact with various molecular targets within cells:

  • Covalent Bond Formation: The formyl group can react with nucleophilic amino acids in proteins, leading to functional modifications.
  • Targeting Enzymatic Pathways: In cases like TB treatment, it may inhibit key enzymes involved in bacterial respiration and ATP synthesis.

Q & A

Q. What are the common synthetic routes for 5-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation using heterocyclic ketones and aldehydes. For example, 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives are prepared by dissolving intermediates in PEG-400 under reflux, followed by purification via column chromatography (EtOAc/hexane). Yield optimization (33–69%) depends on catalysts like trichlorophosphate or Cu(II) in dehydrogenative aminooxygenation reactions .

Q. How is structural characterization performed for this compound?

Q. What are the primary biological screening methods for its derivatives?

Standard assays include:

  • Antimicrobial activity : Broth dilution against bacteria/fungi, with MIC values determined .
  • Antiparasitic screening : In vitro testing against Trypanosoma cruzi and Leishmania infantum using IC₅₀ metrics .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can synthesis yields be improved for scale-up applications?

  • Catalyst optimization : Cu(II) catalysts enhance dehydrogenative coupling efficiency, reducing reaction time and byproducts .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) or PEG-400 improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 5z synthesized in 67% yield under microwave conditions) .

Q. What computational methods support conformational and electronic analysis?

  • DFT studies : Predict nonlinear optical (NLO) properties by analyzing electron density distribution in coumarin-imidazo hybrids .
  • Molecular docking : Evaluates binding affinity of chalcone conjugates to parasitic enzymes (e.g., trypanothione reductase) .
  • Theoretical adsorption models : Combined with experimental data to optimize Cu(II) adsorption on functionalized mesoporous silica .

Q. How do substituents influence biological activity and photophysical properties?

  • Electron-withdrawing groups (EWGs) : Enhance antimicrobial potency by increasing electrophilicity (e.g., chloro-substituted derivatives show IC₅₀ = 1.35 μM against T. brucei) .
  • Methoxy positioning : Affects intramolecular H-bonding, altering conformational stability and fluorescence in coumarin hybrids .

Q. What advanced crystallographic techniques refine its structural details?

  • SHELXL refinement : Resolves disorder in crystal lattices using high-resolution data. Parameters like R₁ < 0.05 ensure accuracy .
  • Twinned data handling : SHELXPRO interfaces manage pseudo-merohedral twinning in macromolecular complexes .

Q. How is the compound applied in non-biological research?

  • Environmental chemistry : Mesoporous silica functionalized with 2-phenylimidazo derivatives effectively adsorbs Cu(II) (qₘₐₓ = 45 mg/g) via Schiff base coordination .
  • Material science : Imidazo-pyridine chalcones exhibit tunable NLO properties for photonic devices, with hyperpolarizability (β) values calculated via DFT .

Methodological Notes

  • Software citations : SHELX programs should be cited in crystallographic studies .
  • Data validation : Cross-reference spectral data (NMR/IR) with computational models to resolve ambiguities .

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